molecular formula C8H4F3N5O2 B1420185 5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole CAS No. 1192263-79-8

5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole

Cat. No.: B1420185
CAS No.: 1192263-79-8
M. Wt: 259.14 g/mol
InChI Key: RJVAVNPSWKHJEM-UHFFFAOYSA-N
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Description

5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole is a chemical compound with the molecular formula C8H4F3N5O2 and a molecular weight of 259.14 g/mol This compound is notable for its unique structure, which includes a trifluoromethyl group and a nitro group attached to a phenyl ring, as well as a tetraazole ring

Mechanism of Action

Mode of Action

It is known that the nitro group (-no2) and the trifluoromethyl group (-cf3) in the compound could potentially play a role in its biological activity . The nitro group is a strong electron-withdrawing group, which could influence the compound’s reactivity and interaction with its targets. The trifluoromethyl group is often used in drug design to improve the metabolic stability and lipophilicity of a compound .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to affect various biochemical pathways, including those involved in inflammation, cancer, and viral infections

Pharmacokinetics

The presence of the trifluoromethyl group could potentially improve the compound’s metabolic stability and bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies. Based on the potential targets and pathways mentioned above, it could potentially have anti-inflammatory, anticancer, or antiviral effects .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the reactivity of the nitro group could be influenced by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes cyclization to form the tetraazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include acetonitrile and water, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the tetraazole ring .

Chemical Reactions Analysis

Types of Reactions

5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole is unique due to the presence of both the trifluoromethyl and nitro groups on the phenyl ring, as well as the tetraazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N5O2/c9-8(10,11)4-1-2-5(6(3-4)16(17)18)7-12-14-15-13-7/h1-3H,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVAVNPSWKHJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole
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5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole
Reactant of Route 3
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5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole
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5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole
Reactant of Route 5
5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole
Reactant of Route 6
5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole

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